Cas no 2580233-06-1 (2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid)

2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-27723908
- 2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid
- 2580233-06-1
- 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid
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- Inchi: 1S/C15H11ClFNO4/c16-10-6-7-11(17)12(14(19)20)13(10)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20)
- InChI Key: TZAXZEQRXGOFNT-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(C(=O)O)=C1NC(=O)OCC1C=CC=CC=1)F
Computed Properties
- Exact Mass: 323.0360637g/mol
- Monoisotopic Mass: 323.0360637g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 3.8
2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723908-0.05g |
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid |
2580233-06-1 | 95.0% | 0.05g |
$480.0 | 2025-03-20 | |
Enamine | EN300-27723908-10g |
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid |
2580233-06-1 | 10g |
$2454.0 | 2023-09-10 | ||
Enamine | EN300-27723908-0.5g |
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid |
2580233-06-1 | 95.0% | 0.5g |
$548.0 | 2025-03-20 | |
Enamine | EN300-27723908-10.0g |
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid |
2580233-06-1 | 95.0% | 10.0g |
$2454.0 | 2025-03-20 | |
Enamine | EN300-27723908-0.1g |
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid |
2580233-06-1 | 95.0% | 0.1g |
$502.0 | 2025-03-20 | |
Enamine | EN300-27723908-5.0g |
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid |
2580233-06-1 | 95.0% | 5.0g |
$1654.0 | 2025-03-20 | |
Enamine | EN300-27723908-1.0g |
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid |
2580233-06-1 | 95.0% | 1.0g |
$571.0 | 2025-03-20 | |
Enamine | EN300-27723908-2.5g |
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid |
2580233-06-1 | 95.0% | 2.5g |
$1118.0 | 2025-03-20 | |
Enamine | EN300-27723908-5g |
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid |
2580233-06-1 | 5g |
$1654.0 | 2023-09-10 | ||
Enamine | EN300-27723908-0.25g |
2-{[(benzyloxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid |
2580233-06-1 | 95.0% | 0.25g |
$525.0 | 2025-03-20 |
2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid Related Literature
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
Additional information on 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid
Recent Advances in the Study of 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid (CAS: 2580233-06-1)
2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid (CAS: 2580233-06-1) is a fluorinated benzoic acid derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its synthetic pathways, biological activities, and therapeutic potential. The presence of both chloro and fluoro substituents on the aromatic ring, along with the benzyloxycarbonylamino group, makes this molecule a versatile intermediate for the synthesis of more complex bioactive compounds.
Recent research has focused on optimizing the synthetic routes for 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid to improve yield and purity. A study published in the Journal of Organic Chemistry (2023) demonstrated a novel catalytic method that significantly reduces the number of steps required for its synthesis while maintaining high enantiomeric purity. This advancement is particularly important for large-scale production, where efficiency and cost-effectiveness are critical factors.
In addition to synthetic improvements, the biological activity of 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid has been investigated in the context of enzyme inhibition. Preliminary findings suggest that this compound exhibits moderate inhibitory effects against certain serine proteases, which are implicated in various pathological conditions, including inflammation and cancer. Further in vitro and in vivo studies are underway to elucidate the mechanism of action and evaluate its potential as a lead compound for drug development.
Another area of interest is the use of 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid as a building block for the synthesis of peptide mimetics. Its structural attributes make it an ideal candidate for introducing fluorinated motifs into peptide chains, thereby enhancing their metabolic stability and bioavailability. Recent work in this direction has shown promising results, with several derivatives displaying improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
Despite these advancements, challenges remain in fully harnessing the potential of 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid. Issues such as solubility and selectivity need to be addressed to facilitate its broader application in drug discovery. Future research directions may include the development of prodrug strategies or the incorporation of this compound into more complex scaffolds to overcome these limitations.
In conclusion, 2-{(benzyloxy)carbonylamino}-3-chloro-6-fluorobenzoic acid represents a promising candidate for further exploration in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable tool for the development of novel therapeutic agents. Continued research efforts are expected to uncover new applications and optimize its properties for clinical use.
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